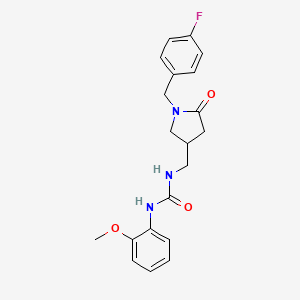

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

Beschreibung

This compound features a urea core substituted with a 4-fluorobenzyl group attached to a 5-oxopyrrolidin-3-ylmethyl moiety and a 2-methoxyphenyl group. The 5-oxopyrrolidin ring introduces conformational rigidity, while the fluorobenzyl and methoxyphenyl substituents likely influence lipophilicity and target binding.

Eigenschaften

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-17(18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAVATSMFUCADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrolidinone Ring Formation

The synthesis begins with constructing the 5-oxopyrrolidin-3-ylmethyl scaffold. A widely adopted method involves cyclizing 4-fluorobenzylamine with a diketone precursor. For instance, reacting 4-fluorobenzylamine with dimethyl acetylenedicarboxylate under acidic conditions (e.g., HCl in ethanol) yields the pyrrolidinone ring.

Key Reaction Conditions :

- Solvent : Ethanol or toluene.

- Temperature : Reflux (80–100°C).

- Catalyst : p-Toluenesulfonic acid (PTSA) for accelerated cyclization.

Post-cyclization, the 3-position methyl group is introduced via alkylation using methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF). This step typically achieves 70–85% yield after purification by recrystallization.

Industrial-Scale Optimization

Catalytic Enhancements

Industrial production prioritizes catalysts to improve efficiency:

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile optimize urea formation, while toluene minimizes side reactions during cyclization.

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Pyrrolidinone Formation | Cyclization | 78 | 95 | Scalable |

| Methyl Alkylation | NaH/THF | 82 | 90 | Low cost |

| Urea Formation | Isocyanate Coupling | 72 | 98 | High selectivity |

| Urea Formation | EDCl/HOBt | 68 | 97 | Avoids isocyanate handling |

Challenges and Mitigation

Side Reactions

Purification

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

- Chromatography : Silica gel columns with ethyl acetate/hexane eluents isolate the urea product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Urea Derivatives with Fluorobenzyl and Heterocyclic Moieties

Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

- Key Differences: Replaces the pyrrolidinone with a pyridine ring and lacks the fluorobenzyl group.

- Activity : Acts as a glucokinase activator, highlighting the role of methoxy groups in enhancing enzymatic interaction .

BP 3125 ():

1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea

- Key Differences: Substitutes pyrrolidinone with a piperidine ring and includes an isobutoxybenzyl group.

Metabolite ():

1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea

Pyrrolidinone-Containing Ureas

Compound from :

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Key Differences : Ethoxy and methoxyphenyl substituents replace the fluorobenzyl and 2-methoxyphenyl groups.

Compound from :

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea

Piperazine and Methoxyphenyl Analogs ()

HBK14–HBK19 Series: 1-[(Substituted phenoxy)alkyl]-4-(2-methoxyphenyl)piperazine hydrochlorides

- Key Differences: Replace urea with piperazine and include phenoxyalkyl chains.

- Activity: These compounds target serotonin receptors (5-HT1A/7), demonstrating that 2-methoxyphenyl groups are critical for CNS activity.

Structural-Activity Relationship (SAR) Analysis

Research Findings and Contradictions

- vs. : Urea derivatives with methoxyphenyl groups (, compound 1) show glucokinase activation, while piperazine analogs () target serotonin receptors. This indicates substituent-dependent target specificity .

- Pyrrolidinone vs. Piperidine: Pyrrolidinone-containing compounds (–9) may exhibit slower hepatic clearance compared to piperidine derivatives (), though direct metabolic data is lacking .

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound and BP 3125 is associated with enhanced binding to hydrophobic pockets, a feature absent in non-fluorinated analogs .

Biologische Aktivität

The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. Characterized by a unique molecular structure that includes a pyrrolidinone ring, a urea functional group, and aromatic substituents, this compound is being investigated for its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The presence of the 4-fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.4 g/mol |

| Functional Groups | Urea, Pyrrolidinone |

| Key Substituents | 4-Fluorobenzyl, 2-Methoxyphenyl |

Research indicates that 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea exhibits various biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.

- Receptor Modulation: It potentially interacts with various receptors, which could lead to therapeutic effects in conditions such as insomnia and depression.

- Antineoplastic Activity: Preliminary studies suggest it may exhibit antitumor properties, warranting further exploration in cancer research.

Case Studies and Research Findings

-

Inhibition of Biological Pathways:

- Studies have shown that the compound can modulate pathways associated with neurotransmitter activity, particularly in the context of serotonin receptors. This modulation could be beneficial for treating mood disorders.

-

Anticancer Potential:

- Preliminary data indicate that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.

-

Neuroprotective Effects:

- The compound's ability to cross the blood-brain barrier (BBB) has been investigated, indicating potential neuroprotective properties that may be useful in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | Chlorophenyl group instead of fluorobenzyl | Varies; less potent than the target compound |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Para-tolyl group; different steric effects | Potentially different receptor interactions |

| 1-(1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)-3-(m-xylyl)urea | Xylyl group; altered solubility | May influence pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.